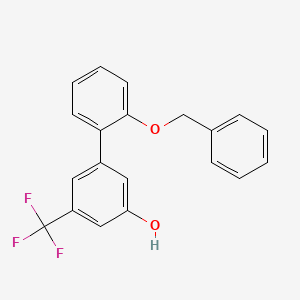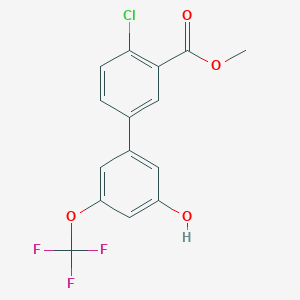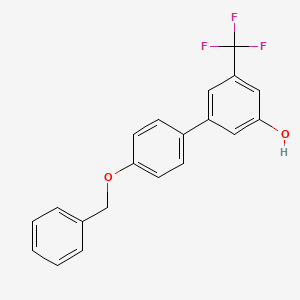
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-B2-TFP) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have all been documented. In
科学研究应用
5-B2-TFP has been studied extensively and has numerous potential applications in the scientific community. It has been studied as a potential anti-inflammatory agent and has been shown to reduce inflammation in laboratory animals. It has also been studied as a potential anti-cancer agent and has been shown to inhibit the growth of certain types of cancer cells. Additionally, 5-B2-TFP has been studied as a potential antioxidant and has been shown to protect cells from oxidative damage. Finally, 5-B2-TFP has been studied as a potential neuroprotective agent and has been shown to protect neurons from damage caused by oxidative stress.
作用机制
The exact mechanism of action of 5-B2-TFP is still not fully understood, however, it is thought to act by modulating the activity of certain enzymes and proteins involved in inflammation, cancer, and oxidative stress. Specifically, it is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of certain proteins involved in cancer and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-B2-TFP have been studied extensively in laboratory animals. It has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to protect cells from oxidative damage and to protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
The advantages of using 5-B2-TFP in laboratory experiments include its availability, its low cost, and its relative safety. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 5-B2-TFP in laboratory experiments, such as its relatively low solubility in water and its instability at high temperatures.
未来方向
The potential future directions for 5-B2-TFP research include further exploration of its anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-B2-TFP in humans. Finally, further research could be conducted to explore the potential interactions between 5-B2-TFP and other compounds.
合成方法
The synthesis of 5-B2-TFP is a multi-step process that begins with the reaction of 2-benzyloxy-3-trifluoromethylphenol with sodium hydroxide and ethyl acetate. The resulting product is then reacted with sodium borohydride to form the desired 5-B2-TFP. This reaction is generally carried out in aqueous solution at room temperature, and the reaction time is typically between 1 and 8 hours. The product is then purified using column chromatography and recrystallized to obtain a 95% pure product.
属性
IUPAC Name |
3-(2-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)16-10-15(11-17(24)12-16)18-8-4-5-9-19(18)25-13-14-6-2-1-3-7-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRFJWCOATTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686762 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-50-2 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)








